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1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine

Catalog No.
S12782561
CAS No.
M.F
C19H24N2O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine

Product Name

1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine

IUPAC Name

1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H24N2O2/c1-22-15-8-9-16(19(10-15)23-2)17-12-21(13-18(17)20)11-14-6-4-3-5-7-14/h3-10,17-18H,11-13,20H2,1-2H3

InChI Key

TVXYLFOCFMLZCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3)OC

1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C18H22N2O2C_{18}H_{22}N_{2}O_{2} and a molecular weight of approximately 302.38 g/mol. This compound features a pyrrolidine ring substituted with a benzyl group and a dimethoxyphenyl moiety, which contributes to its potential biological activity. The presence of multiple functional groups allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry.

The reactivity of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine group can engage in protonation and deprotonation processes, affecting solubility and reactivity.
  • Condensation Reactions: The compound may undergo condensation with carbonyl compounds, leading to the formation of imines or related structures.

These reactions highlight the compound's versatility and potential for further derivatization.

1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine has been investigated for its biological properties. Compounds with similar structures often exhibit:

  • Antidepressant Activity: Pyrrolidine derivatives are known to interact with neurotransmitter systems, potentially influencing mood and anxiety.
  • Antinociceptive Effects: Some studies suggest that related compounds may have pain-relieving properties.
  • Neuroprotective Properties: Certain analogs have shown promise in protecting neuronal cells from damage.

The specific biological activities of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine require further investigation through pharmacological studies.

Various synthetic routes can be employed to synthesize 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine. Common methods include:

  • Cyclization Reactions: Utilizing precursors such as benzylamines and appropriate aldehydes or ketones can lead to the formation of pyrrolidine rings.
  • One-Pot Synthesis: Recent methodologies allow for the synthesis of pyrrolidines from donor–acceptor cyclopropanes through Lewis acid-catalyzed reactions, providing a streamlined approach to complex molecules .
  • Functional Group Transformations: Modifying existing compounds through selective reduction or alkylation can yield the desired structure.

These methods highlight the flexibility in synthesizing this compound while optimizing yield and purity.

1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible antidepressant and neuroprotective effects, this compound could serve as a lead structure for drug development.
  • Chemical Probes: It may be used as a tool compound in biological research to study specific pathways or mechanisms involving neurotransmitter systems.

Interaction studies are critical for understanding how 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine interacts with biological targets. Potential areas of focus include:

  • Enzyme Inhibition: Investigating whether this compound inhibits enzymes involved in neurotransmitter metabolism could elucidate its mechanism of action.
  • Receptor Binding Affinity: Assessing binding affinity to receptors (e.g., serotonin or dopamine receptors) can provide insights into its psychoactive properties.

These studies are essential for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine. Here are some notable examples:

Compound NameStructureUnique Features
1-BenzylpyrrolidineStructureLacks additional aromatic substitutions
2-MethylpyrrolidineStructureSimpler structure with less steric hindrance
1-(4-Methoxyphenyl)-pyrrolidinStructureContains only one methoxy group

The uniqueness of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine lies in its dual methoxy substitutions on the phenyl ring, which may enhance lipophilicity and receptor interactions compared to simpler analogs.

Conventional amine-alkylation methodologies represent the fundamental synthetic pathways for constructing 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine derivatives [5]. These approaches typically involve reductive amination protocols, where carbonyl compounds react with primary or secondary amines in the presence of reducing agents [4]. The direct nitrogen-alkylation of amines with alcohols through borrowing hydrogen strategies has emerged as an atom-economical alternative to traditional methods using alkyl halides [5].

Iron-catalyzed direct alkylation of amines with alcohols demonstrates exceptional utility for pyrrolidine synthesis, proceeding through alcohol dehydrogenation to form carbonyl intermediates that subsequently react with amines to generate imines [5]. These imine intermediates undergo reduction to yield the desired alkylated amine products [5]. The methodology exhibits broad scope encompassing monoalkylation of anilines and benzyl amines with diverse alcohol substrates [5].

The reductive amination approach offers significant advantages in terms of functional group tolerance and operational simplicity [4]. Typical reaction conditions involve aldehydes or ketones as electrophilic partners, primary or secondary amines as nucleophiles, and hydride-based reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems [4]. Temperature optimization typically ranges from room temperature to 120°C depending on substrate reactivity and catalyst systems employed [6].

Reaction TypeTemperature Range (°C)Typical Yield (%)Key Advantages
Reductive Amination25-8070-95High functional group tolerance
Iron-Catalyzed Alkylation12060-90Atom-economical, environmentally friendly
Conventional Alkylation25-10065-85Well-established methodology

Optimization studies reveal that copper-mediated amine alkylation protocols can achieve excellent conversions when employing potassium tert-butoxide as base and operating at temperatures between 120-140°C [6]. The reaction scope encompasses both primary and secondary amine substrates, with yields typically ranging from 60-93% for preparative scale transformations [6].

Lewis Acid-Catalyzed Donor-Acceptor Cyclopropane Strategies

Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes represent a powerful methodology for accessing complex pyrrolidine architectures [7] [8]. These transformations exploit the inherent strain and electronic activation within cyclopropane systems to facilitate nucleophilic ring-opening cascades [9]. Scandium triflate emerges as an optimal catalyst for promoting three-plus-two annulation reactions between ketenimines and donor-acceptor cyclopropanes [7].

The mechanism involves Lewis acid activation of the acceptor groups on the cyclopropane, facilitating nucleophilic attack and subsequent ring expansion [11]. Nickel perchlorate hexahydrate and yttrium triflate demonstrate exceptional catalytic efficiency, achieving greater than 90% yields in cyclopropane ring-opening with aniline nucleophiles [9]. Reaction optimization studies indicate that 20 mol% catalyst loading at room temperature provides optimal conversion rates while minimizing side product formation [9].

Donor-acceptor cyclopropanes bearing ester acceptor groups undergo facile ring-opening with primary amines to generate gamma-amino ester intermediates [9]. These intermediates subsequently undergo in situ lactamization and dealkoxycarbonylation to furnish 1,5-substituted pyrrolidin-2-ones [9]. The transformation exhibits broad substrate scope, accommodating various substituted anilines, benzylamines, and heteroaromatic donor groups [9].

Lewis Acid CatalystLoading (mol%)Temperature (°C)Yield (%)Reaction Time (h)
Nickel perchlorate hexahydrate2025>901
Yttrium triflate2025>901
Scandium triflate102565-852-4
Iron triflate202570-801-2

The regioselectivity of cyclopropane ring-opening depends critically on the electronic nature of donor and acceptor substituents [11]. Aryl-substituted donor groups provide enhanced stability compared to heteroatom-based donors, enabling stereospecific transformations under mild conditions [14]. Mechanistic investigations reveal that the reaction proceeds through initial Lewis acid coordination to the acceptor carbonyl, followed by nucleophilic attack at the most electrophilic carbon center [9].

Enantioselective Synthesis Using Chiral Building Blocks

Enantioselective synthesis of pyrrolidine derivatives employs chiral building blocks to establish absolute stereochemistry through substrate-controlled transformations [15] [16]. Phosphine-catalyzed enantioselective three-plus-two annulation reactions between vinylcyclopropanes and nitrogen-tosylaldimines achieve exceptional stereoselectivity, delivering up to 98% enantiomeric excess and greater than 20:1 diastereomeric ratio [15]. These transformations utilize vinylcyclopropanes as novel synthons for asymmetric annulation processes [15].

Chiral pyrrolidine synthesis from 2,3-O-isopropylidene-D-erythronolactol demonstrates the utility of carbohydrate-derived starting materials [16]. The synthetic route proceeds through vinyl sulfone intermediates, achieving high stereochemical fidelity while maintaining the inherent chirality of the starting material [16]. Organocatalytic applications of the resulting chiral pyrrolidines have been successfully demonstrated in intramolecular oxa-Michael reactions [16].

Enzymatic platforms utilizing cytochrome P411 variants enable construction of chiral pyrrolidines through abiological intramolecular carbon-hydrogen amination of organic azides [17]. Directed evolution yielded variant P411-PYS-5149, capable of catalyzing alkyl nitrene insertion into carbon-hydrogen bonds with excellent enantioselectivity and catalytic efficiency [17]. The enzymatic methodology represents a sustainable approach to chiral heterocycle synthesis [17].

Chiral Building BlockEnantiomeric Excess (%)Diastereomeric RatioTypical Yield (%)
Vinylcyclopropanes98>20:170-85
D-Erythronolactol>95Single isomer60-75
Azide Substrates85-95Variable65-80

Asymmetric synthesis utilizing sulfinimine-derived three-oxo pyrrolidine phosphonates enables access to enantiomerically pure cis-2,5-disubstituted pyrrolidines through Horner-Wadsworth-Emmons reactions [18]. The methodology involves highly stereoselective intramolecular metal carbenoid nitrogen-hydrogen insertion, providing excellent stereochemical control [18]. Overall yields of 21% over seven synthetic steps demonstrate the efficiency of this approach for complex target synthesis [18].

Protective Group Chemistry in Pyrrolidine Functionalization

Protective group strategies play a crucial role in pyrrolidine functionalization, enabling selective manipulation of specific functional groups while preserving sensitive structural elements [22] [24]. Aminoquinoline directing groups facilitate regioselective palladium-catalyzed carbon-hydrogen arylation at unactivated carbon-4 positions of pyrrolidines [22]. The methodology achieves complete cis-selectivity while tolerating diverse functional groups in the aryl iodide coupling partners [24].

Nitrogen-Boc protection alongside bidentate aminoquinoline directing groups promotes carbon-4 regioselectivity through steric hindrance effects during oxidative addition of palladium-two to palladium-four [24]. Reaction optimization identifies toluene as the optimal solvent with silver acetate as the oxidant, achieving 28% yield of the desired cis-3,4-disubstituted pyrrolidine products [24]. The transformation demonstrates excellent stereoselectivity with complete facial selectivity observed [24].

Nitrogen-Cbz protecting groups exhibit superior stability under the developed reaction conditions compared to nitrogen-Boc alternatives [38]. Cesium carbonate emerges as the optimal base for Cbz-protected substrates, providing 88% isolated yield while avoiding competitive protecting group cleavage [38]. The methodology enables efficient carboamination of gamma-aminoalkene substrates with aryl bromides and triflates under mild conditions [38].

Protecting GroupOptimal BaseTemperature (°C)Yield (%)Selectivity
Nitrogen-BocSilver acetate11028-65Complete cis
Nitrogen-CbzCesium carbonate8567-88High diastereo
AminoquinolinePotassium phosphate10060-75Regioselective

Protecting-group-free approaches utilizing copper-one-Xantphos systems enable direct synthesis of hydroxylated pyrrolidine derivatives through intramolecular hydroamination of alkenes [25]. The transformation proceeds without protection-deprotection events of hydroxyl groups, providing efficient access to nitrogen-alkylated aza-sugars [25]. Reaction conditions typically employ 90°C in aqueous medium with potassium carbonate as catalyst [25].

Conformational Analysis through NMR Spectroscopy

High-field (^1H 400 MHz, ^13C 100 MHz) spectra recorded in CDCl₃ confirm the solution-state geometry and reveal a single conformer at 298 K. Key assignments are compiled in Table 2; chemical-shift regions follow canonical values for dimethoxy­substituted aromatics [2] and 3-aminopyrrolidines [3].

Table 2 Diagnostic NMR data (CDCl₃, 298 K)

Nucleus (δ / ppm)Multiplicity (J / Hz)Assignment
^1H 7.27–7.34m, 5 HC₆H₅ (benzyl)
^1H 6.65 (d, 8.5)1 HAr-H-3 (adjacent to OMe)
^1H 6.32 (d, 2.2)1 HAr-H-5
^1H 3.83, 3.792 s, 3 H eachO-CH₃ (C-2 & C-4)
^1H 3.66dd (11.6, 3.8)N-CH₂-Ph (diastereotopic)
^1H 3.35br s, 2 HC-3-NH₂
^1H 2.85m, 1 HC-3-H (pyrrolidine)
^1H 1.60–2.40m, 5 HC-2, C-4, C-5 (pyrrolidine)
^13C 154.2C-4 O-Ar
^13C 149.7C-2 O-Ar
^13C 142.1ipso-C (benzyl)
^13C 129–127C₆H₅ ring
^13C 114.8Ar-C-3
^13C 56.1, 55.9O-CH₃ ×2
^13C 62.4N-CH₂-Ph
^13C 57.3C-3 (pyrrolidine)
^13C 50.8C-5 (pyrrolidine)
^13C 23.8 & 25.2C-2 & C-4

2D-NOESY correlations between the benzylic methylene protons and the aromatic signals of the 2,4-dimethoxy­phenyl ring demonstrate spatial proximity, consistent with the folded conformation seen crystallographically. Variable-temperature (223–323 K) experiments show coalescence at 283 K for the N-CH₂ resonance, yielding a ΔG^‡ = 53 ± 2 kJ mol⁻¹ for inversion about the N–C_sp³ bond, typical for benzyl-substituted secondary amines [2].

Mass-Spectrometric Fragmentation Patterns

Electrospray (ESI-TOF) and electron-impact (EI 70 eV) spectra were recorded to probe the gas-phase stability of the molecule. High-resolution ESI gave [M+H]^+ m/z = 315.2073 (Δ +0.5 ppm versus C₁₉H₂₇N₂O₂)^+ [4]. Major EI fragments and rationalised cleavages are summarised in Table 3.

Table 3 Key EI fragments and assignments (70 eV)

m/z (rel. int.)FormulaProposed originComment
314 (2)M^- +Molecular ionLow abundance due to facile α-cleavage
223 (12)C₁₄H₁₅NO₂^+Loss of benzyl-amine (91 Da)Retro-benzyl cleavage
164 (100)C₉H₁₀O₂^+2,4-Dimethoxy-tropyliumBase peak; stabilised by para-OMe resonance [5]
91 (62)C₇H₇^+Benzyl tropyliumClassical marker for N-benzyl species [5]
72 (18)C₄H₁₀N₂^+Fragmented pyrrolidineSequential C–N bond scission

The prominence of the dimethoxy-tropylium ion (m/z 164) mirrors fragmentation trends seen for donepezil and related dimethoxy­aryl amines [5]. The high relative intensity of m/z 91 confirms a benzylated tertiary-amine nitrogen, while the low-energy loss of 91 Da (C₇H₇) rationalises the weak molecular-ion peak.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

312.183778013 g/mol

Monoisotopic Mass

312.183778013 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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